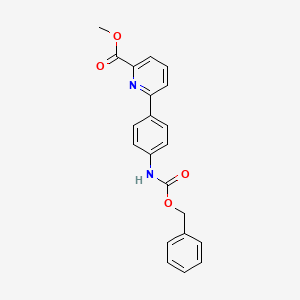

Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate

CAS No.: 1381944-48-4

Cat. No.: VC2852673

Molecular Formula: C21H18N2O4

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1381944-48-4 |

|---|---|

| Molecular Formula | C21H18N2O4 |

| Molecular Weight | 362.4 g/mol |

| IUPAC Name | methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C21H18N2O4/c1-26-20(24)19-9-5-8-18(23-19)16-10-12-17(13-11-16)22-21(25)27-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,25) |

| Standard InChI Key | ISINRBPYTMKVOK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC(=N1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | COC(=O)C1=CC=CC(=N1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is a complex organic molecule containing both picolinate and carbamate functional groups. The compound features a central pyridine ring (picolinic core) substituted with both a methyl ester group and a phenyl group that bears a benzyloxycarbonyl (Cbz) protected amine . This structural arrangement creates a molecule with several potential sites for chemical interactions, including hydrogen bonding, π-π stacking, and nucleophilic/electrophilic reactions.

Basic Identification Data

The compound's identity is established through several standard chemical identifiers, as presented in the following table:

| Parameter | Value |

|---|---|

| Molecular Formula | C21H18N2O4 |

| Average Mass | 362.385 g/mol |

| Monoisotopic Mass | 362.126657 g/mol |

| CAS Registry Number | 1381944-48-4 |

| ChemSpider ID | 28535848 |

The molecule contains multiple functional groups that contribute to its chemical behavior: a pyridine ring, a methyl ester (carboxylate), a carbamate group (benzyloxycarbonyl), and an aromatic system comprising both the pyridine and phenyl rings .

Alternative Nomenclature

The compound is known by several systematic and alternative names in the chemical literature:

-

2-Pyridinecarboxylic acid, 6-[4-[[(phenylmethoxy)carbonyl]amino]phenyl]-, methyl ester

-

Methyl 6-(4-{[(benzyloxy)carbonyl]amino}phenyl)-2-pyridinecarboxylate

These alternative names reflect different systematic naming approaches within chemical nomenclature but refer to the identical molecular structure.

Physical and Chemical Properties

Physical State and Appearance

Based on its structural features and molecular weight, Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate likely exists as a crystalline solid at room temperature, similar to related picolinate compounds . The presence of multiple aromatic rings contributes to the compound's stability in solid form.

Synthetic Approaches and Methodology

General Synthetic Strategy

The synthesis of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate likely involves coupling reactions between appropriately functionalized pyridine and phenyl components. Several potential synthetic routes can be envisioned based on related compounds in the literature.

Key Synthetic Considerations

When synthesizing this compound, several important considerations must be addressed:

-

Protection of the amino group: The benzyloxycarbonyl (Cbz) group serves as a protecting group for the amine functionality, allowing selective reactions at other positions .

-

Ester formation: The methyl ester group can be introduced via several methods, including direct esterification of the corresponding carboxylic acid or through transesterification reactions .

-

Carbon-carbon bond formation: The connection between the phenyl and pyridine rings might be achieved through cross-coupling reactions such as Suzuki-Miyaura coupling, which is frequently employed for similar structures .

Structural Characterization and Analysis

Spectroscopic Identification

The structural confirmation of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate would typically employ multiple spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons of both rings, the methyl ester group, and the carbamate NH

-

¹³C NMR would reveal distinctive carbon signals for the carbonyl groups and aromatic carbons

-

-

Mass Spectrometry:

-

Infrared Spectroscopy (IR):

-

Characteristic absorption bands would be expected for the C=O stretching of both the ester and carbamate groups

-

N-H stretching from the carbamate group would also be distinctive

-

Chemical Reactivity and Functional Group Behavior

Reactive Centers

The molecule contains several chemically reactive sites:

-

The methyl ester group, which can undergo hydrolysis, transesterification, and aminolysis reactions

-

The Cbz (benzyloxycarbonyl) protecting group, which can be selectively removed under specific conditions such as catalytic hydrogenation

-

The pyridine nitrogen, which can act as a weak base and potential coordination site for metals

Stability Considerations

Important stability considerations for this compound include:

-

The benzyloxy moiety has been observed to be acid-sensitive in related compounds, limiting compatibility with certain reaction conditions

-

Ester hydrolysis conditions must be carefully selected, as harsh conditions might affect other functional groups

-

The compound may be susceptible to oxidation of the pyridine ring under strong oxidizing conditions

Applications and Research Context

Role as a Chemical Intermediate

The compound's structure suggests its potential utility as a chemical intermediate in the synthesis of more complex molecules:

-

The methyl ester group provides a handle for further functionalization through conversion to amides, hydrazides, or other derivatives

-

The Cbz-protected amino group can be deprotected to reveal a reactive amine for further derivatization

-

The pyridine ring offers possibilities for additional substitution reactions at unoccupied positions

Structure-Activity Relationship Considerations

The structural features of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate can be analyzed in terms of their potential contributions to biological activity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume